molecular formula C13H21NO B13971897 3-[(3,7-Dimethyl-2,6-octadienyl)oxy]propiononitrile CAS No. 56505-03-4

3-[(3,7-Dimethyl-2,6-octadienyl)oxy]propiononitrile

Cat. No.: B13971897
CAS No.: 56505-03-4
M. Wt: 207.31 g/mol
InChI Key: LHHLNYVTCLDRMJ-UHFFFAOYSA-N
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Description

3-[(3,7-Dimethyl-2,6-octadienyl)oxy]propiononitrile is an organic compound with the molecular formula C13H21NO It is characterized by the presence of a propiononitrile group attached to a 3,7-dimethyl-2,6-octadienyl moiety through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,7-Dimethyl-2,6-octadienyl)oxy]propiononitrile typically involves the reaction of 3,7-dimethyl-2,6-octadien-1-ol with propiononitrile in the presence of a suitable catalyst. The reaction conditions often include:

    Temperature: Moderate temperatures around 50-70°C.

    Catalyst: Acidic catalysts such as sulfuric acid or Lewis acids like aluminum chloride.

    Solvent: Common solvents include dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common.

Chemical Reactions Analysis

Types of Reactions

3-[(3,7-Dimethyl-2,6-octadienyl)oxy]propiononitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Nucleophilic substitution reactions can replace the ether linkage with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products

    Oxidation: Formation of 3,7-dimethyl-2,6-octadienal or 3,7-dimethyl-2,6-octadienoic acid.

    Reduction: Formation of 3-[(3,7-dimethyl-2,6-octadienyl)oxy]propylamine.

    Substitution: Formation of various substituted ethers.

Scientific Research Applications

3-[(3,7-Dimethyl-2,6-octadienyl)oxy]propiononitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of 3-[(3,7-Dimethyl-2,6-octadienyl)oxy]propiononitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Receptor Interaction: Modulating receptor signaling pathways.

    Pathway Involvement: Affecting metabolic or signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

  • 3,7-Dimethyl-2,6-octadienyl acetate
  • 3,7-Dimethyl-2,6-octadienyl isobutyrate
  • 3,7-Dimethyl-2,6-octadienyl benzene

Uniqueness

3-[(3,7-Dimethyl-2,6-octadienyl)oxy]propiononitrile is unique due to its specific ether linkage and nitrile group, which confer distinct chemical and biological properties compared to similar compounds

Properties

CAS No.

56505-03-4

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

3-(3,7-dimethylocta-2,6-dienoxy)propanenitrile

InChI

InChI=1S/C13H21NO/c1-12(2)6-4-7-13(3)8-11-15-10-5-9-14/h6,8H,4-5,7,10-11H2,1-3H3

InChI Key

LHHLNYVTCLDRMJ-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=CCOCCC#N)C)C

Origin of Product

United States

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